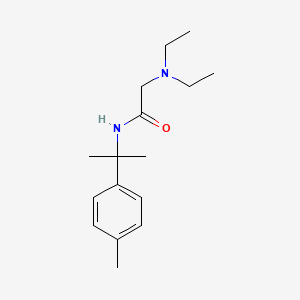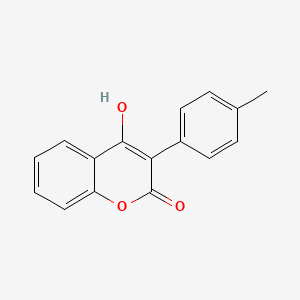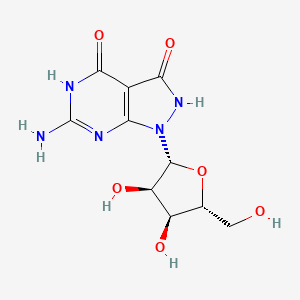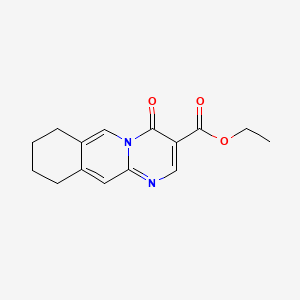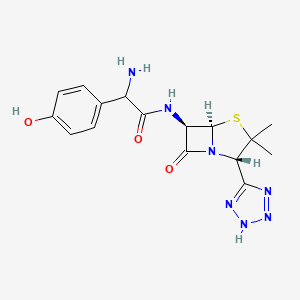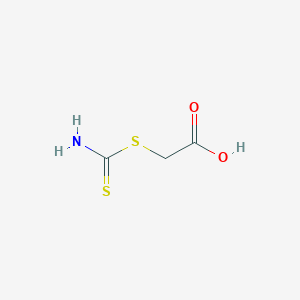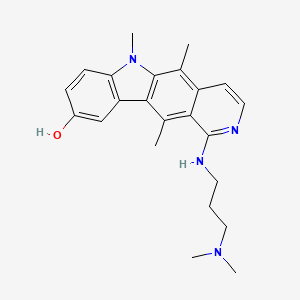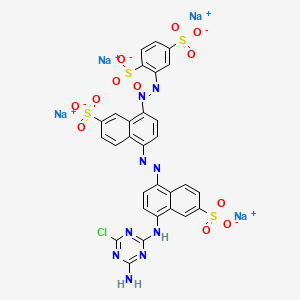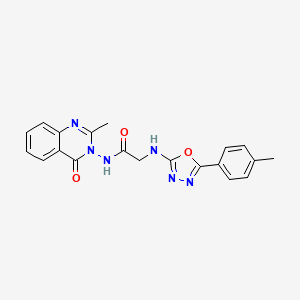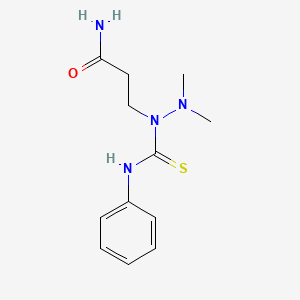
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a propanamide backbone with a 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino) substituent. The presence of both hydrazino and thioxomethyl groups makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,2-dimethylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with phenylhydrazine to introduce the phenylamino group. The final step involves the reaction of the resulting compound with thioformamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the thioxomethyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide, 2,2-dimethyl-N-phenyl-: Similar structure but lacks the thioxomethyl and hydrazino groups.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Contains a methyl group on the phenyl ring instead of the thioxomethyl and hydrazino groups.
Propanamide, 3-(2,2-dimethyl-1-((methylamino)thioxomethyl)hydrazino)-: Similar structure but with a methylamino group instead of the phenylamino group.
Uniqueness
The uniqueness of Propanamide, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)- lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydrazino and thioxomethyl groups allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96804-74-9 |
|---|---|
Fórmula molecular |
C12H18N4OS |
Peso molecular |
266.37 g/mol |
Nombre IUPAC |
3-[dimethylamino(phenylcarbamothioyl)amino]propanamide |
InChI |
InChI=1S/C12H18N4OS/c1-15(2)16(9-8-11(13)17)12(18)14-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,13,17)(H,14,18) |
Clave InChI |
GXWLTCUGHQPHAM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N(CCC(=O)N)C(=S)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


